

Technical Support Center: Tetrabutylammonium Cyanide (TBACN)

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Compound of Interest

Compound Name: Tetrabutylammonium cyanide

Cat. No.: B079372

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This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of **tetrabutylammonium cyanide** (TBACN), with a specific focus on how the choice of solvent impacts its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is **tetrabutylammonium cyanide** (TBACN) and what are its primary applications?

Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a cyanide anion. It is a white to off-white solid that is valuable in organic synthesis as a source of nucleophilic cyanide. Its key applications include:

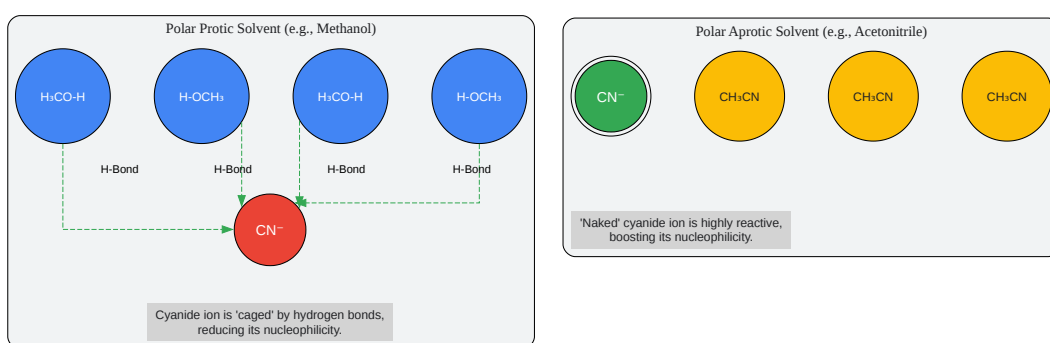
- **Nucleophilic Substitution Reactions:** Introducing the cyanide group (-CN) into molecules, which is a versatile precursor for amines, carboxylic acids, and amides.
- **Cyanosilylation:** Catalyzing the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones.
- **Phase Transfer Catalysis:** Facilitating the transfer of the cyanide ion between immiscible phases (e.g., organic and aqueous), which can enhance reaction rates.
- **Photocyanation:** Used in the photosubstitution of aromatic compounds.

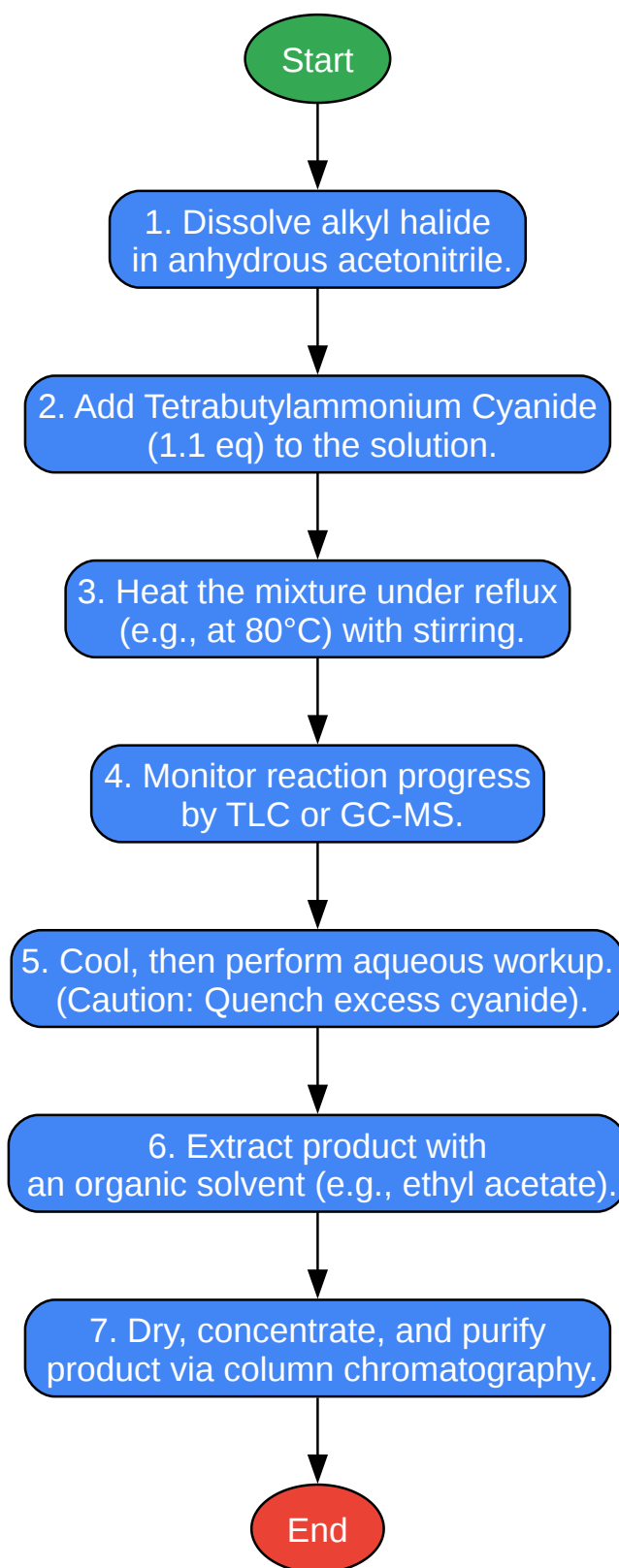
Q2: How does the choice of solvent affect the reactivity of the cyanide anion from TBACN?

The solvent plays a critical role in modulating the nucleophilicity of the cyanide anion. The two main categories of polar solvents, protic and aprotic, have opposite effects on reactivity.

- **Polar Protic Solvents** (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds with the cyanide anion. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive. To react, the cyanide ion must expend energy to break these hydrogen bonds, which slows down the reaction rate. Consequently, the nucleophilicity of anions in protic solvents is often reduced.
- **Polar Aprotic Solvents** (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors. They solvate the tetrabutylammonium cation well but leave the cyanide anion relatively "naked" and unsolvated. This desolvated state makes the cyanide anion highly reactive and significantly increases its nucleophilicity, leading to much faster reaction rates for nucleophilic substitutions (S_N2 reactions).

The following diagram illustrates the differential solvation of the cyanide ion in protic and aprotic solvents.





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